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Compound of Interest

Compound Name: SM19712 free acid

Cat. No.: B1681017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SM19712 is a potent and selective nonpeptidic inhibitor of Endothelin Converting Enzyme

(ECE). ECE is a key metalloprotease in the endothelin pathway, responsible for the conversion

of the inactive precursor Big Endothelin-1 (Big ET-1) to the highly potent vasoconstrictor and

mitogen, Endothelin-1 (ET-1). By inhibiting ECE, SM19712 effectively reduces the production of

ET-1, making it a valuable tool for investigating the pathophysiological roles of the endothelin

system in various disease models. These application notes provide an overview of the reported

dosage of SM19712 free acid in mouse studies, its mechanism of action, and detailed

protocols for its in vivo application.

Data Presentation
The following table summarizes the quantitative data for SM19712 dosage as reported in a

preclinical mouse study.
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Parameter Value Species Study Context Reference

Dosage 15 mg/kg Mouse

Dextran sodium

sulfate (DSS)-

induced colitis

[1][2]

Administration Daily Mouse

Dextran sodium

sulfate (DSS)-

induced colitis

[1][2]

Dosage Range

(Rat)

1-30 mg/kg

(intravenous)
Rat

Suppression of

Big ET-1 induced

pressor

responses

[3]

Dosage Range

(Rat)

10-30 mg/kg

(oral)
Rat

Suppression of

Big ET-1 induced

pressor

responses

[3]

Mechanism of Action: ECE Inhibition
SM19712 exerts its pharmacological effect by selectively inhibiting Endothelin Converting

Enzyme (ECE). ECE is a zinc metalloprotease that cleaves the Trp21-Val22 bond of Big ET-1

to produce the biologically active 21-amino acid peptide, ET-1. ET-1 then binds to its receptors,

ET-A and ET-B, on various cell types, mediating a range of physiological and

pathophysiological effects, including vasoconstriction, cell proliferation, inflammation, and

fibrosis. By blocking the conversion of Big ET-1 to ET-1, SM19712 mitigates the downstream

effects of ET-1 signaling.

Signaling Pathway Diagram
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Endothelin-1 Synthesis Inhibition by SM19712
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Caption: Mechanism of action of SM19712 as an ECE inhibitor.

Experimental Protocols
This section provides a detailed protocol for the preparation and administration of SM19712
free acid for in vivo mouse studies based on its known solubility and common laboratory

practices.
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Materials
SM19712 free acid powder

Dimethyl sulfoxide (DMSO)

Sterile Phosphate-Buffered Saline (PBS) or sterile water

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (optional)

Animal feeding needles (for oral gavage)

Appropriate syringes (e.g., 1 mL)

Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Preparation of Dosing Solution (for a 15 mg/kg dose)
This protocol is for preparing a dosing solution for oral gavage. The final volume administered

to mice is typically 100 µL (0.1 mL).

Calculate the required amount of SM19712:

For a 25 g mouse, the required dose is: 15 mg/kg * 0.025 kg = 0.375 mg.

To prepare a stock solution for multiple animals and account for potential loss, it is

advisable to prepare a larger volume. For example, to prepare 1 mL of a dosing solution

where 100 µL contains the dose for a 25 g mouse:

Concentration = 0.375 mg / 0.1 mL = 3.75 mg/mL.

Solubilization:

SM19712 free acid is soluble in DMSO at ≥20 mg/mL. The sodium salt hydrate form is

soluble in water at ~28 mg/mL.[4] This protocol assumes the use of the free acid.
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Weigh the required amount of SM19712 free acid powder in a sterile microcentrifuge

tube. For 1 mL of a 3.75 mg/mL solution, weigh 3.75 mg.

Add a small volume of DMSO to dissolve the powder completely. For example, add 50 µL

of DMSO. Vortex thoroughly until the powder is fully dissolved. Gentle warming or brief

sonication can aid dissolution.

Bring the solution to the final volume with a suitable vehicle such as sterile PBS or sterile

water. In this example, add 950 µL of sterile PBS. Vortex again to ensure a homogenous

solution. The final concentration of DMSO will be 5%.

Note: It is crucial to keep the final concentration of DMSO low (typically ≤10%) in the dosing

solution to avoid toxicity in animals. Always prepare a fresh dosing solution on the day of

administration.

In Vivo Administration Protocol (Oral Gavage)
Animal Handling: Acclimatize the mice to the experimental conditions before the start of the

study. Handle the mice gently to minimize stress.

Dose Calculation: Weigh each mouse accurately before administration to calculate the

precise volume of the dosing solution needed.

Volume (mL) = (Weight of mouse in kg * Dose in mg/kg) / Concentration of dosing solution

in mg/mL.

For a 25 g mouse and a 3.75 mg/mL solution: (0.025 kg * 15 mg/kg) / 3.75 mg/mL = 0.1

mL or 100 µL.

Administration:

Draw the calculated volume of the SM19712 dosing solution into a 1 mL syringe fitted with

an appropriately sized oral gavage needle.

Gently restrain the mouse.

Carefully insert the gavage needle into the esophagus and deliver the solution into the

stomach. Ensure the needle does not enter the trachea.
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Return the mouse to its cage and monitor for any adverse reactions.

Frequency: For chronic studies, such as the DSS-induced colitis model, daily administration

at the same time each day is recommended.[1][2]

Experimental Workflow Diagram
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Caption: A typical experimental workflow for in vivo mouse studies with SM19712.
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Conclusion
SM19712 is a valuable research tool for studying the endothelin system in vivo. The provided

dosage information and detailed protocols offer a starting point for researchers designing

preclinical mouse studies. It is always recommended to perform pilot studies to determine the

optimal dosage and administration regimen for a specific animal model and experimental

endpoint. Careful adherence to sterile techniques and proper animal handling procedures is

essential for obtaining reliable and reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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